Gold monoiodide acts as a precursor for the synthesis of various gold complexes. These complexes are formed when AuI reacts with Lewis bases, which are electron-pair donors. Gold complexes have diverse applications in numerous research areas, including:
Gold monoiodide itself is also a subject of scientific research to understand its fundamental chemical properties. This includes studying its:
In addition to the areas mentioned above, gold monoiodide is being investigated for potential applications in other fields, such as:
Gold(I) iodide, also known as gold monoiodide, is an inorganic compound with the chemical formula AuI. This compound consists of gold in the +1 oxidation state and iodine. It appears as a yellow crystalline powder that is sensitive to moisture and light, gradually decomposing upon exposure. Gold(I) iodide has a tetragonal crystal structure characterized by specific lattice parameters, which contribute to its unique physical properties .
Gold(I) iodide can be synthesized using several methods:
Gold(I) iodide has several notable applications:
Studies have shown that gold(I) iodide interacts with various ligands and solvents, influencing its solubility and reactivity. For instance, research into iodine-catalyzed processes has revealed how gold dissolves in organic solvents under mild conditions when combined with specific ligands like 2-mercaptobenzimidazole. This interaction not only facilitates gold recovery but also opens avenues for sustainable metal recycling practices .
Gold(I) iodide is part of a broader category of gold compounds. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Gold(III) chloride | AuCl₃ | Higher oxidation state; more reactive than AuI |
| Gold(III) bromide | AuBr₃ | Similar properties to AuCl₃; used in various synthesis |
| Gold(II) sulfide | Au₂S | Different oxidation state; used in semiconductor applications |
| Gold(III) oxide | Au₂O₃ | Oxidative properties; used in catalysis |
| Gold(I) thiolate | RAu(SR') | Coordination compounds; used in medicinal chemistry |
Gold(I) iodide stands out due to its unique stability and reactivity profile compared to other halides and coordination complexes. Its ability to form stable complexes with various ligands makes it particularly valuable in both synthetic and catalytic chemistry.
The AuI/AuIII redox cycle underpins gold-catalyzed cross-coupling reactions, overcoming historical challenges associated with gold’s reluctance to undergo oxidative addition. A breakthrough involves the (MeDalphos)AuCl complex, which facilitates C–N coupling between aryl iodides and amines without external oxidants or directing groups [1]. Mechanistic studies reveal a two-electron redox cycle where oxidative addition of aryl iodides to AuI generates aryl-AuIII intermediates, followed by transmetalation with amines and reductive elimination as the rate-determining step [1].
Notably, dual photoredox/gold systems enable visible-light-driven AuI/AuIII cycling. For instance, [Ru(bpy)3]²⁺ acts as a photosensitizer, oxidizing AuI to AuIII under irradiation while mitigating energy barriers for reductive elimination [3]. This strategy achieves aryl-aryl cross-couplings with electron-deficient and electron-rich arenes, leveraging AuI’s preferential activation of electron-deficient substrates and AuIII’s affinity for electron-rich partners [3].
Gold(I) iodide’s role extends to C–O couplings, where silver carboxylates serve as nucleophiles. The reaction proceeds via oxidative addition of aryl iodides to AuI, forming Ar–AuIII–I intermediates. Subsequent ligand exchange with carboxylates and reductive elimination yields aryl esters with >90% yields across diverse electronic and steric profiles [5].
Table 1: Scope of AuI-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrates | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| C–N Coupling | Aryl iodides, amines | (MeDalphos)AuCl, 80°C | 65–92% | [1] |
| C–O Coupling | Aryl iodides, Ag carboxylates | AuI, DCE, 100°C | 70–95% | [5] |
| Photoredox C–C Coupling | Electron-rich/neutral arenes | [Ru(bpy)3]²⁺, blue LED | 55–85% | [3] |
Oxidative coupling reactions benefit from AuI’s ability to stabilize high-valent intermediates. The oxidative addition of iodine to AuI complexes is ligand-dependent, with smaller phosphines (e.g., PMe3) favoring AuIII–I3 formation, while bulky ligands (e.g., P(tBu)3) inhibit this process [6]. This ligand sensitivity enables precise control over homo-coupling selectivity. For example, (Me3P)AuI3 catalyzes the dimerization of arylboronic acids via sequential transmetalation and reductive elimination [6].
Heterocoupling exploits AuI’s dual activation of disparate substrates. In gold-mediated Sonogashira-type reactions, AuI activates alkynes via π-coordination, while aryl iodides undergo oxidative addition to AuIII. The differential activation lowers kinetic barriers for C(sp²)–C(sp) bond formation compared to palladium systems [4].
Gold(I) iodide and iodonium salts exhibit complementary reactivity in domino processes. For instance, enyne cyclizations proceed via divergent pathways: AuI catalysis induces carbenoid rearrangements, while iodonium electrophiles (e.g., PhI(OAc)2) promote cationic cyclizations [4]. This dichotomy is illustrated in the formation of furanones, where AuI generates protodeaurated products, whereas iodonium triggers iodide incorporation for downstream Suzuki couplings [4].
Key Mechanistic Divergence:
This reactivity split enables modular synthesis, with AuI excelling in stereoselective annulations and iodonium favoring electrophilic functionalizations.
The counterion in AuI complexes critically influences redox potentials and transition-state stabilization. Phosphine-ligated AuI complexes with iodide anions exhibit lower oxidation potentials (e.g., E1/2 = +0.41 V vs. SCE for (PPh3)AuI) compared to chloride analogues (+0.78 V), facilitating oxidative addition to AuIII [6]. Additionally, carboxylate ligands enhance reductive elimination rates by 20-fold versus halides, attributed to their bidentate coordination and charge dispersion [5].
Table 2: Anion Effects on AuI Catalysis
| Ligand/Anion | Oxidation Potential (V vs. SCE) | Reductive Elimination Rate (k, s⁻¹) |
|---|---|---|
| PPh3/I⁻ | +0.41 | 1.2 × 10⁻³ |
| PPh3/Cl⁻ | +0.78 | 3.5 × 10⁻⁴ |
| PPh3/OAc⁻ | +0.35 | 2.4 × 10⁻² |
Iodide’s soft Lewis basicity also modulates substrate affinity. In C–H arylations, AuI–I complexes preferentially activate electron-deficient C–H bonds via a concerted metalation-deprotonation mechanism, whereas acetate-ligated AuI favors electron-rich sites through electrophilic aromatic substitution [5] [6].
Gold(I) iodide exhibits complex structural behavior under extreme pressure conditions, characterized by multiple phase transitions and ultimately irreversible amorphization. The compound undergoes a systematic transformation sequence beginning with an initial phase transition onset at 1.5 gigapascals that becomes more pronounced at 3.8 gigapascals [1] [2]. This transition represents a fundamental change in the structural arrangement of the tetragonal polymorphs.
The ambient pressure phase of Gold(I) iodide crystallizes in the tetragonal space group P42/ncm with unit cell parameters a = 4.355 angstroms and c = 13.709 angstroms [1] [2]. The structure consists of infinite zigzag chains of alternating iodine and gold atoms, forming layers oriented perpendicular to the c-axis. These layers are interconnected through aurophilic interactions in the a-b plane, creating a three-dimensional network stabilized by van der Waals forces between iodine atoms along the c-axis [1] [2].
| Parameter | Low-Pressure Phase | Phase Transition | High-Pressure Phase | Amorphization |
|---|---|---|---|---|
| Pressure Range (GPa) | 0 - 1.5 | 1.5 - 3.8 | 3.8 - 10.7 | > 10.7 |
| Crystal System | Tetragonal | Mixed phases | Undetermined | Amorphous |
| Space Group | P42/ncm | Coexistence | Unknown | N/A |
| Unit Cell Parameters (Å) | a=4.355, c=13.709 | Variable | Undetermined | N/A |
| Bulk Modulus (GPa) | 18.1(8) | Variable | Undetermined | N/A |
The phase transition process is characterized by the coexistence of low-pressure and high-pressure phases across a broad pressure range. The low-pressure tetragonal phase remains detectable through specific Bragg reflections, namely (002), (006), and (114), even as the high-pressure phase becomes predominant above 3.8 gigapascals [1] [2]. This phase coexistence extends up to 10.7 gigapascals, indicating a gradual transformation mechanism rather than an abrupt structural change.
The aurophilic interactions in Gold(I) iodide demonstrate remarkable sensitivity to applied pressure, exhibiting the largest pressure-induced contraction in aurophilic bond length observed in any inorganic gold compound [1] [2]. The gold-gold distance undergoes substantial compression from 3.076 angstroms at ambient pressure to 2.882 angstroms at 3.3 gigapascals, representing a reduction of approximately 0.2 angstroms [1] [2]. This compression rate corresponds to a pressure coefficient of -0.059 angstroms per gigapascal, indicating highly compressible aurophilic interactions [1] [2].
The structural response to pressure exhibits pronounced anisotropy, with the crystallographic directions showing markedly different compressibilities. The a-axis demonstrates a compressibility of 1.98 × 10^-2 inverse gigapascals, while the c-axis exhibits significantly lower compressibility at 9.76 × 10^-3 inverse gigapascals [1] [2]. This anisotropic behavior reflects the directional nature of the bonding interactions, with the aurophilic bonds and van der Waals interactions dominating compression along the a-b plane, while stronger covalent gold-iodine bonds provide greater resistance to compression along the c-axis [1] [2].
| Bond Type | Compressibility (10^-2 GPa^-1) | Pressure Coefficient (10^-2 Å/GPa) | Ambient Distance (Å) | Distance at 3.3 GPa (Å) |
|---|---|---|---|---|
| Au-I | 1.3 ± 0.3 | 3.1 ± 0.1 | 2.602 | 2.499 |
| Au-Au | 2.0 ± 0.3 | 5.9 ± 0.1 | 3.076 | 2.882 |
| I-I (intralayer) | 2.0 ± 0.3 | 8.3 ± 0.2 | 4.355 | 4.076 |
| I-I (interlayer) | 1.5 ± 0.2 | 5.7 ± 0.2 | 4.069 | 3.874 |
The aurophilic bond compression follows a systematic pattern correlating with pressure-induced changes in the overall crystal structure. The bond compressibility of 2.0 × 10^-2 inverse gigapascals for the gold-gold interactions ranks among the highest observed for any interatomic contact in the structure [1] [2]. This exceptional compressibility arises from the weak nature of aurophilic interactions, which are comparable in strength to hydrogen bonds but significantly more responsive to external pressure [1] [2].
The anisotropic compression behavior directly influences the overall mechanical properties of the material. The bulk modulus of 18.1 gigapascals calculated from the experimental data places Gold(I) iodide among the most compressible inorganic solids, comparable to rare gas solids and molecular crystals [1] [2]. This exceptional compressibility results from the combination of weak aurophilic interactions and van der Waals forces that dominate the interlayer bonding [1] [2].
The pressure-induced amorphization of Gold(I) iodide represents a complex structural transformation that occurs irreversibly beyond 10.7 gigapascals [1] [2]. This amorphization process is characterized by the progressive loss of long-range crystalline order, manifested as broadening and eventual disappearance of Bragg diffraction peaks [1] [2]. The transformation is accompanied by an increase in diffuse scattering background, particularly in the 9-13 degree two-theta region, indicating the formation of an amorphous phase with short-range structural correlations [1] [2].
The amorphization mechanism appears to be triggered by the accumulation of structural stress from the large ionic radii of both gold(I) and iodide ions. This size incompatibility creates difficulties in accommodating applied stresses through conventional atomic displacements, ultimately leading to a loss of structural periodicity [1] [2]. The amorphous phase retains some local structural features, as evidenced by broad diffraction bands corresponding to interatomic distances of 2.75 and 3.00 angstroms [1] [2].
| Amorphization Parameter | Value | Description |
|---|---|---|
| Amorphization Pressure (GPa) | 10.7 | Critical pressure for irreversible amorphization |
| Process Type | Irreversible | No return to crystalline state upon decompression |
| Structural Features | Loss of long-range order | Retention of short-range correlations |
| Broad Band Positions (2θ) | 9-10° | Characteristic diffuse scattering peaks |
| Corresponding Distances (Å) | 2.75, 3.00 | Local interatomic correlations in amorphous phase |
The amorphization pathway involves multiple contributing factors, including mechanical instabilities, vibrational instabilities, and potential kinetic barriers that prevent transition to alternative crystalline phases [1] [2]. The nonhydrostatic nature of the experimental conditions, resulting from the absence of a pressure-transmitting medium, may contribute to the onset of amorphization by creating localized stress concentrations that exceed the material's capacity for plastic deformation [1] [2].
The irreversible nature of the amorphization process suggests that the transformation involves fundamental changes in the bonding network that cannot be reversed through simple pressure release. This behavior contrasts with some other materials that exhibit reversible pressure-induced amorphization [3]. The specific structural features of Gold(I) iodide, including the extensive aurophilic interaction network and the layered arrangement of atoms, appear to make the material particularly susceptible to pressure-induced disorder [1] [2].
Irritant